3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride
CAS No.: 1211511-21-5
Cat. No.: VC3052655
Molecular Formula: C15H21ClN2O3
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211511-21-5 |
|---|---|
| Molecular Formula | C15H21ClN2O3 |
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | 3-[4-(3-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H |
| Standard InChI Key | IYDXSMWYIAAMRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl |
Introduction
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is a complex organic compound featuring a piperazine ring and a methylbenzoyl group. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and dyestuffs, due to its unique chemical properties.
Synthesis and Production
The synthesis of this compound typically involves multiple steps, starting with the reaction of 3-methylbenzoyl chloride with piperazine to form an intermediate. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product. Industrial production involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions and Applications
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Alkyl halides | Presence of a base like sodium hydroxide |
Research Applications
This compound has several scientific research applications:
-
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
-
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
-
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
-
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Safety and Handling
While specific safety data for 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is not detailed in the search results, compounds with similar structures often require careful handling due to potential toxicity and irritation risks. General precautions include wearing protective gear and following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume